An In-Depth Technical Guide to N-Boc-3,3-diphenyl-D-alanine Benzyl Ester: Properties, Synthesis, and Application
An In-Depth Technical Guide to N-Boc-3,3-diphenyl-D-alanine Benzyl Ester: Properties, Synthesis, and Application
Introduction
In the landscape of modern medicinal chemistry and peptide science, the use of unnatural amino acids (UAAs) has become an indispensable tool for designing novel therapeutics with enhanced potency, stability, and conformational specificity. Among these, sterically hindered amino acids are of particular interest. N-Boc-3,3-diphenyl-D-alanine Benzyl ester is a prototypical example of such a UAA, featuring a gem-diphenyl motif that imparts significant conformational constraints. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its chemical properties, synthesis, handling, and applications. By understanding the causality behind its unique characteristics and experimental protocols, researchers can effectively leverage this building block in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a synthetic building block is the bedrock of successful experimental design. This section details the core molecular data, solubility, and spectroscopic profile of N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
Core Molecular Data
The essential identifiers and physical properties of the title compound are summarized below. These parameters are critical for accurate reagent measurement, reaction setup, and preliminary characterization.
| Property | Value | Source |
| Chemical Name | Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-diphenylpropanoate | N/A |
| Synonyms | Boc-D-Ala(3,3-diphenyl)-OBn | [1] |
| Molecular Formula | C₂₉H₃₃NO₄ | Calculated |
| Molecular Weight | 459.58 g/mol | Calculated |
| CAS Number | 117027-47-1 (for the corresponding acid) | [1] |
| Appearance | Typically a white to off-white crystalline powder or solid | [1] |
| Melting Point | 154-159 °C (for the corresponding acid) | [1] |
| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. For the corresponding D-acid: [α]D = -35 ± 2º (c=1 in MeOH) | [1] |
Note: Data for the benzyl ester is limited; some data points are referenced from the parent carboxylic acid, which is structurally very similar.
Solubility Profile
The solubility of a reagent dictates the choice of solvent for reactions, purification, and analysis. The bulky nonpolar diphenyl and benzyl groups, combined with the polar carbamate, give this molecule a mixed character.
| Solvent | Solubility | Rationale & Application Insight |
| Dichloromethane (DCM) | Soluble | Excellent choice for reactions (e.g., deprotection, peptide coupling) and chromatography. |
| Ethyl Acetate (EtOAc) | Soluble | Commonly used for extraction and as a mobile phase component in column chromatography. |
| Tetrahydrofuran (THF) | Soluble | Suitable for a range of organic transformations. |
| Methanol (MeOH) | Soluble | Useful for analytical techniques like HPLC and for preparing stock solutions. |
| Water | Insoluble | The high hydrophobicity of the three phenyl groups makes it insoluble in aqueous media. This is exploited during aqueous work-ups. |
| Hexanes / Heptane | Sparingly Soluble | Often used as an anti-solvent to induce precipitation/crystallization from more polar solvents like EtOAc or DCM. |
Spectroscopic Profile
Spectroscopic data is vital for confirming the identity and purity of the synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.4 ppm for the 9 protons of the Boc group, a multiplet for the alpha-proton, and a complex series of multiplets in the aromatic region (7.0-7.4 ppm) corresponding to the 15 protons of the three phenyl rings. The benzylic protons of the ester group will appear as two distinct signals due to their diastereotopicity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display a signal for the carbonyl of the Boc group (~155 ppm), the ester carbonyl (~170-175 ppm), the quaternary carbon of the Boc group (~80 ppm), and a dense cluster of signals in the aromatic region (125-145 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands include a sharp peak around 3300-3400 cm⁻¹ for the N-H stretch of the carbamate, strong C=O stretching bands around 1740 cm⁻¹ (ester) and 1690 cm⁻¹ (carbamate), and C-H stretching for aromatic rings (~3000-3100 cm⁻¹) and sp³ carbons (~2850-2950 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation patterns would likely involve the loss of the Boc group (100 Da) or the benzyl group (91 Da).
Synthesis and Purification
The preparation of N-Boc-3,3-diphenyl-D-alanine Benzyl ester involves a multi-step process requiring careful selection of protecting groups and reaction conditions.
Synthetic Rationale
The choice of the tert-butyloxycarbonyl (Boc) group for the amine and the benzyl (Bn) group for the carboxylic acid is a classic orthogonal protection strategy in peptide synthesis.[2]
-
Boc Group: Stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[3] This allows for selective deprotection of the N-terminus to enable peptide bond formation.
-
Benzyl Ester Group: Stable to the acidic conditions used for Boc removal but can be cleaved under reductive conditions, typically through catalytic hydrogenolysis (H₂/Pd-C).[4] This orthogonality is crucial for stepwise peptide synthesis.
The synthesis generally follows a two-step pathway from the parent amino acid, 3,3-diphenyl-D-alanine:
-
N-terminal Protection: The amine is first protected with the Boc group.
-
C-terminal Esterification: The carboxylic acid is then esterified with benzyl alcohol.
Detailed Synthetic Protocol: Benzyl Esterification
This protocol assumes the starting material is N-Boc-3,3-diphenyl-D-alanine.
Objective: To esterify the carboxylic acid of N-Boc-3,3-diphenyl-D-alanine with benzyl alcohol.
Reagents and Materials:
-
N-Boc-3,3-diphenyl-D-alanine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-3,3-diphenyl-D-alanine (1.0 equiv) in anhydrous DMF, add cesium carbonate (1.5 equiv).
-
Causality: Cesium carbonate is a mild base that deprotonates the carboxylic acid to form a highly nucleophilic cesium carboxylate salt. This significantly accelerates the subsequent Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.
-
-
Reagent Addition: Add benzyl bromide (1.1 equiv) dropwise to the stirring suspension at room temperature.
-
Causality: Benzyl bromide is the electrophile. A slight excess ensures the complete consumption of the more valuable starting material. The reaction proceeds via an Sₙ2 mechanism where the carboxylate attacks the benzylic carbon, displacing bromide.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes). The product spot should be less polar (higher Rƒ) than the starting carboxylic acid.
-
Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Causality: This step quenches the reaction and removes the water-soluble DMF and cesium salts.
-
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally brine.
-
Causality: The NaHCO₃ wash ensures any remaining acidic starting material is removed. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Purification and Characterization Workflow
The crude product typically requires purification to remove unreacted starting materials and byproducts.
Workflow Diagram:
Caption: Workflow for the purification of the target compound via column chromatography.
Purification Protocol (Flash Column Chromatography):
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica onto which the product is adsorbed and carefully add it to the top of the packed column.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., a gradient of 5% to 30% EtOAc).
-
Causality: The gradient elution ensures that less polar impurities are washed out first, followed by the product, while highly polar impurities remain on the column.
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified compound.
Chemical Reactivity and Handling
The utility of this compound is defined by the reactivity of its protecting groups and the steric influence of its core structure.
Stability and Storage
-
Storage: The compound should be stored in a cool, dry place, typically refrigerated (2-8 °C), away from strong acids and oxidizing agents.
-
Stability: It is generally stable under neutral and basic conditions. The primary instabilities are the acid-labile Boc group and the hydrogenolysis-labile benzyl ester.
Key Chemical Transformations
The selective removal of the protecting groups is fundamental to its application in synthesis.
Deprotection Strategies Diagram:
Caption: Orthogonal deprotection pathways for N-Boc-3,3-diphenyl-D-alanine Benzyl ester.
Protocol 1: Boc-Group Deprotection (Amine Liberation)
-
Dissolve: Dissolve the protected amino acid ester in anhydrous DCM (0.1 M).
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Acid: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents, or as a 20-50% v/v solution in DCM).[3]
-
React: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Isolate: Concentrate the solution under reduced pressure. The resulting product is the amine trifluoroacetate salt, which can often be used directly in the next step (e.g., peptide coupling) after co-evaporation with toluene to remove excess TFA.
Protocol 2: Benzyl Ester Cleavage (Carboxylic Acid Liberation)
-
Dissolve: Dissolve the protected amino acid ester in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Add Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol% by weight).
-
Hydrogenate: Purge the reaction flask with hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously under a hydrogen atmosphere for 2-16 hours.
-
Filter and Isolate: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Self-Validation: The filtration must be done carefully as Pd/C can be pyrophoric. The Celite pad should be washed with the reaction solvent.
-
-
Concentrate: Remove the solvent under reduced pressure to yield the free carboxylic acid.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Applications in Research and Drug Development
The unique structural feature of N-Boc-3,3-diphenyl-D-alanine Benzyl ester is the gem-diphenyl group, which has profound implications for its use.
-
Conformational Rigidity: The two phenyl groups create significant steric bulk, restricting the dihedral angles (phi/psi) of the amino acid backbone when incorporated into a peptide. This property is exploited to induce or stabilize specific secondary structures, such as β-turns or helical motifs.[6]
-
Modulation of Aromatic Interactions: The diphenylalanine motif is a core recognition element in the self-assembly of amyloid-β peptides.[7][8] Derivatives like this compound are used to study and modulate π-π stacking interactions that drive peptide aggregation, which is relevant in neurodegenerative disease research.[7]
-
Enhanced Stability: The steric hindrance provided by the diphenyl groups can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.
-
Piezoelectric Materials: Diphenylalanine-based structures have been shown to possess remarkable piezoelectric properties, opening applications in materials science for developing novel biosensors and energy-harvesting devices.[6][9]
Conclusion
N-Boc-3,3-diphenyl-D-alanine Benzyl ester is a highly valuable, sterically demanding building block for advanced peptide synthesis and materials science. Its well-defined orthogonal protecting groups allow for controlled, stepwise incorporation into complex molecules, while its diphenyl core provides a powerful tool for enforcing conformational rigidity and modulating intermolecular interactions. The protocols and data presented in this guide provide the necessary foundation for researchers to confidently and effectively utilize this compound to push the boundaries of drug discovery and molecular engineering.
References
-
Kumar, S., et al. (2022). An experimental evidence for the key role of diphenylalanine in fibril formation. RSC Advances. Available at: [Link]
- BenchChem (2025). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester. BenchChem.
-
Kholkin, A., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. Available at: [Link]
- Taylor & Francis Online (n.d.). Diphenylalanine – Knowledge and References. Taylor & Francis.
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Sandomenico, A., et al. (2018). Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates. ChemistrySelect. Available at: [Link]
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ACS Publications (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. Available at: [Link]
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PubChem (n.d.). N-Boc-3-Iodo-L-alanine benzyl ester. National Center for Biotechnology Information. Available at: [Link]
- Thermo Fisher Scientific (n.d.). N-Boc-3,3-diphenyl-L-alanine, 95%. Thermo Fisher Scientific.
- TCI Chemicals (2024). SAFETY DATA SHEET - L-Alanine Benzyl Ester Hydrochloride. TCI Chemicals.
- Sigma-Aldrich (n.d.). Boc-L-Alanine benzyl ester. Sigma-Aldrich.
- Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Organic Syntheses (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- United States Biological (n.d.). 458292 N-Boc-3-iodo-L-alanine Benzyl Ester.
- Fisher Scientific (n.d.). N-Boc-3,3-diphenyl-L-alanine, 95%. Fisher Scientific.
- BenchChem (2025). Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. BenchChem.
- ChemicalBook (2025). N-BOC-3-IODO-L-ALANINE BENZYL ESTER. ChemicalBook.
- Thermo Fisher Scientific (2024). SAFETY DATA SHEET - N-Boc-D-serine benzyl ester. Thermo Fisher Scientific.
- BenchChem (2025). Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid. BenchChem.
-
Ibrahim-Ouali, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry International. Available at: [Link]
- Cativiela, C., et al. (2000). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing.
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